An In-Depth Technical Guide on the Prospective Crystal Structure and X-ray Diffraction Analysis of Cyclohexyl 4-(Methylthio)phenyl Ketone
An In-Depth Technical Guide on the Prospective Crystal Structure and X-ray Diffraction Analysis of Cyclohexyl 4-(Methylthio)phenyl Ketone
Disclaimer: The specific single-crystal X-ray diffraction data for cyclohexyl 4-(methylthio)phenyl ketone is not publicly available in crystallographic databases as of the time of this writing. This guide is therefore presented as a prospective analysis, synthesizing established methodologies and predictive insights based on the known crystal structures of analogous compounds. It is intended for researchers, scientists, and drug development professionals.
Introduction
Cyclohexyl aryl ketones are a class of compounds with significant applications in organic synthesis and medicinal chemistry. They often serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals. The title compound, cyclohexyl 4-(methylthio)phenyl ketone, incorporates a flexible cyclohexyl ring and a functionalized phenyl group, making its three-dimensional structure of considerable interest for understanding its reactivity, potential biological activity, and solid-state properties.
This technical guide outlines the probable synthetic route for cyclohexyl 4-(methylthio)phenyl ketone, details the comprehensive workflow for its structural elucidation via single-crystal X-ray diffraction, and provides an expert analysis of its expected molecular and supramolecular features based on closely related, structurally characterized molecules.
Synthesis and Crystallization
A plausible and efficient method for the synthesis of cyclohexyl 4-(methylthio)phenyl ketone is the Friedel-Crafts acylation. This well-established reaction is a cornerstone of aromatic chemistry.
Proposed Synthesis Protocol
The synthesis would likely proceed by the acylation of thioanisole (4-methylthiobenzene) with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Step-by-step Synthesis:
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Reaction Setup: A solution of thioanisole in a suitable inert solvent (e.g., dichloromethane) is cooled in an ice bath under a dry atmosphere.
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Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution.
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Acylating Agent Addition: Cyclohexanecarbonyl chloride is added dropwise to the reaction mixture.
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Reaction Progression: The mixture is stirred at a low temperature and then allowed to warm to room temperature to ensure the completion of the reaction.
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Workup: The reaction is quenched by carefully pouring it onto crushed ice, followed by extraction with an organic solvent.
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Purification: The crude product is purified by column chromatography to yield pure cyclohexyl 4-(methylthio)phenyl ketone.
Caption: Proposed synthesis of cyclohexyl 4-(methylthio)phenyl ketone.
Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization.[1] For a compound like cyclohexyl 4-(methylthio)phenyl ketone, which is expected to be a solid at room temperature, several crystallization techniques could be employed:
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Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.
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Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a less volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution induces crystallization.
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Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
Single-Crystal X-ray Diffraction Workflow
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol
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Crystal Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.[1]
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Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The instrument uses a focused beam of monochromatic X-rays (commonly Mo Kα or Cu Kα radiation).[2] The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.[3]
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Data Processing: The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.
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Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This initial model is then refined to achieve the best possible fit with the experimental data. Software such as the SHELX suite is commonly used for this purpose.[4]
Predicted Structural Features
Based on the known crystal structures of cyclohexyl phenyl ketone[5] and compounds containing the 4-(methylthio)phenyl moiety, we can predict the key structural features of the title compound.
Molecular Geometry
The molecule will consist of a cyclohexyl ring and a 4-(methylthio)phenyl group linked by a ketone functional group.
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Cyclohexyl Ring Conformation: The cyclohexyl ring is expected to adopt a stable chair conformation.
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Torsion Angles: The relative orientation of the phenyl ring and the carbonyl group is a key feature. In the crystal structure of a related compound, (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone, the molecule is significantly twisted, with a dihedral angle of 43.70 (2)° between the two aromatic rings.[6] A similar non-planar arrangement is expected for cyclohexyl 4-(methylthio)phenyl ketone.
Caption: 2D representation of cyclohexyl 4-(methylthio)phenyl ketone.
Crystallographic Data (Representative)
The following table presents expected crystallographic data for the title compound, based on typical values for organic molecules of similar size and composition.
| Parameter | Expected Value |
| Chemical formula | C₁₄H₁₈OS |
| Formula weight | 234.36 g/mol |
| Crystal system | Monoclinic or Orthorhombic |
| Space group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 (for monoclinic) |
| Volume (ų) | 1500-2000 |
| Z | 4 |
| Density (calculated) | 1.2-1.3 g/cm³ |
| R-factor (%) | < 5 |
Intermolecular Interactions
In the absence of strong hydrogen bond donors, the crystal packing is likely to be governed by weaker intermolecular interactions:
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C-H···O Hydrogen Bonds: The carbonyl oxygen is a potential acceptor for weak hydrogen bonds from the C-H groups of the cyclohexyl and phenyl rings of neighboring molecules.
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π-π Stacking: The aromatic phenyl rings may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
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C-H···π Interactions: The electron-rich π-system of the phenyl ring can act as an acceptor for C-H···π interactions.
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Sulfur Interactions: The sulfur atom of the thiomethyl group could participate in various weak interactions, influencing the overall packing arrangement.
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the synthesis, prospective crystallographic analysis, and expected structural features of cyclohexyl 4-(methylthio)phenyl ketone. While a definitive crystal structure is not yet available, the principles and predictions outlined here offer a solid foundation for future experimental work.
The determination of the actual crystal structure would provide invaluable insights into the conformational preferences and intermolecular interactions of this class of compounds. Such data is crucial for structure-activity relationship (SAR) studies in drug discovery and for understanding the solid-state properties relevant to materials science. It is hoped that this guide will stimulate further research into the crystallographic characterization of this and related molecules.
References
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Northwestern University IMSERC. (n.d.). Resources about Crystallography. Retrieved from [Link]
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RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]
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DoITPoMS, University of Cambridge. (2022). Single crystal diffraction. Retrieved from [Link]
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SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
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Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]
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PubChem. (n.d.). Cyclohexyl phenyl ketone. Retrieved from [Link]
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University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
- Pradeepa, S. M., et al. (2017). Crystal structure and Hirshfeld surface analysis of (4-methylphenyl) [2-(methylsulfanyl)thiophen-3-yl]methanone.
- Nagaraju, G., et al. (2018). Synthesis, molecular structure and Hirshfeld surface analysis of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone.
Sources
- 1. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
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- 4. researchgate.net [researchgate.net]
- 5. Cyclohexyl phenyl ketone | C13H16O | CID 12837 - PubChem [pubchem.ncbi.nlm.nih.gov]
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